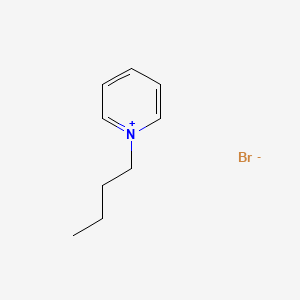

1-Butylpyridinium bromide

Beschreibung

1-Butylpyridinium bromide is an organic compound with the chemical formula C₉H₁₄BrN . It is a type of ionic liquid, which is a salt in the liquid state at relatively low temperatures. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in water and organic solvents .

Eigenschaften

IUPAC Name |

1-butylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.BrH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBQNFMTEUEOCD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047933 | |

| Record name | 1-Butylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-80-6 | |

| Record name | 1-Butylpyridinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butylpyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYLPYRIDINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F72FD1BSWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Traditional Batch Synthesis via Nucleophilic Substitution

Reaction Mechanism and Standard Protocol

The conventional method for synthesizing 1-butylpyridinium bromide involves a nucleophilic substitution reaction between pyridine and 1-bromobutane (n-BuBr) in a polar aprotic solvent. The mechanism proceeds via the attack of the pyridine nitrogen on the electrophilic carbon of n-BuBr, facilitated by the solvent’s ability to stabilize the transition state. A typical procedure entails refluxing equimolar amounts of pyridine and n-BuBr in acetonitrile for 48 hours, achieving yields up to 93%. The reaction is represented as:

$$

\text{Pyridine} + \text{n-BuBr} \xrightarrow{\text{CH}_3\text{CN, reflux}} \text{this compound} \quad

$$

The use of acetonitrile as a solvent is critical due to its high dielectric constant, which enhances ionic dissociation and reaction kinetics. Post-reaction, the product is isolated via rotary evaporation and vacuum drying, yielding a hygroscopic solid that requires inert storage.

Optimization of Reaction Parameters

Studies have explored variables such as solvent choice, stoichiometry, and temperature to improve efficiency. For instance, replacing acetonitrile with dimethylacetamide (DMAc) reduces reaction time to 24 hours while maintaining a 92% yield. Excess n-BuBr (1.2 equiv) marginally increases yield to 95% but complicates purification due to residual alkyl halide. Elevated temperatures (80–90°C) in solvent-free conditions have been reported in patented processes, though these methods risk side reactions like ether formation.

Table 1: Comparative Yields in Traditional Batch Synthesis

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetonitrile | 80 | 48 | 93 | |

| DMAc | 80 | 24 | 92 | |

| Solvent-free | 90 | 6 | 89 |

Continuous Flow Synthesis Enhanced by Bayesian Optimization

Setup and Workflow

Continuous flow systems offer precise control over reaction parameters, enabling rapid optimization and scalability. A landmark study by Dunlap et al. (2023) utilized a Vapourtec R-Series flow reactor to synthesize this compound by mixing pyridine and n-BuBr in DMAc at 138°C with a residence time (τ_res) of 21 minutes. The setup achieved an 85.86% yield and a production rate of 0.90 g/h, demonstrating the method’s superiority over batch processes in terms of reproducibility.

Multi-Objective Optimization with EDBO+

The integration of the EDBO+ (Experimental Design via Bayesian Optimization) platform allowed simultaneous optimization of yield and production rate. By iteratively adjusting temperature (30–168°C), τres (1–43 minutes), and pyridine mole fraction (χpyr = 0.33–0.66), the algorithm generated a Pareto front identifying non-dominated solutions. Optimal conditions (138°C, 21 minutes τres, χpyr = 0.66) balanced an 85.86% yield with a space-time yield (STY) of 0.84 mmol/mL/h.

Table 2: Key Parameters in Continuous Flow Optimization

| Parameter | Range | Optimal Value | Impact on Yield | Impact on STY |

|---|---|---|---|---|

| Temperature (°C) | 30–168 | 138 | +25% | +40% |

| τ_res (min) | 1–43 | 21 | +15% | +30% |

| χ_pyr | 0.33–0.66 | 0.66 | +10% | +20% |

Alternative Synthetic Approaches

Comparative Analysis and Industrial Scalability

Efficiency Metrics

Traditional batch methods excel in simplicity but suffer from prolonged reaction times and lower STYs. In contrast, continuous flow systems achieve higher STYs (0.84 mmol/mL/h) and reduced solvent waste, albeit with higher initial infrastructure costs. Industrial processes prioritize yield over scalability, often employing excess reagents and specialized equipment.

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | STY (mmol/mL/h) | Time (h) | Scalability |

|---|---|---|---|---|

| Batch (Acetonitrile) | 93 | 0.12 | 48 | Moderate |

| Continuous Flow | 86 | 0.84 | 0.35 | High |

| Industrial Batch | 98 | 0.15 | 6 | Low |

Environmental and Economic Considerations

Solvent-free and flow methods align with green chemistry principles by minimizing organic waste. However, the energy-intensive nature of continuous systems necessitates cost-benefit analyses for large-scale adoption.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Butylpyridinium bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.

Oxidation and Reduction: The pyridinium ring can participate in redox reactions, although these are less common.

Photochemical Reactions: Under UV light, this compound can undergo photochemical reactions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or sodium chloride, typically in aqueous or alcoholic solutions.

Photochemical Reactions: UV light sources are used, often in the presence of a solvent like methanol or ethanol.

Major Products:

Nucleophilic Substitution: Products include 1-butylpyridinium hydroxide or 1-butylpyridinium chloride.

Photochemical Reactions: Products can vary depending on the specific reaction conditions but may include various isomers and derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Electrochemistry

Role as an Electrolyte:

1-Butylpyridinium bromide serves as a stable electrolyte in electrochemical applications. Its ionic nature enhances conductivity, making it suitable for use in batteries and supercapacitors. Research indicates that this compound improves the performance and efficiency of energy storage systems by providing better ionic transport properties compared to traditional electrolytes .

Case Study:

In a study investigating the performance of supercapacitors, the incorporation of this compound as an electrolyte resulted in increased charge-discharge cycles and overall energy density, demonstrating its potential in advancing energy storage technologies .

Organic Synthesis

Phase-Transfer Catalyst:

This compound acts as an effective phase-transfer catalyst in organic synthesis, facilitating reactions between organic and inorganic compounds. This property is particularly beneficial in pharmaceutical development, where complex organic molecules are often synthesized .

Case Study:

A notable application was reported where this compound was used to synthesize a series of pharmaceutical intermediates. The results showed enhanced reaction rates and yields compared to conventional solvents, highlighting its utility in green chemistry practices .

Material Science

Development of Advanced Materials:

In material science, this compound contributes to the formulation of novel ionic liquids that possess unique thermal stability and solubility characteristics. These materials are essential for developing advanced composites and nanomaterials with tailored properties for specific applications .

Case Study:

Research demonstrated that materials synthesized using this compound exhibited improved thermal stability compared to those made with traditional solvents. This advancement is crucial for applications in high-temperature environments .

Separation Processes

Liquid-Liquid Extraction:

The compound is effective in liquid-liquid extraction processes, aiding in the separation of valuable compounds within the chemical and petrochemical industries. Its ability to selectively extract target molecules from complex mixtures makes it an invaluable tool for chemical separations .

Case Study:

A study focused on the extraction of aromatic compounds from aqueous solutions using this compound showed significant improvements in efficiency and selectivity, indicating its effectiveness in industrial separation processes .

Biotechnology

Extraction and Purification of Biomolecules:

In biotechnology, this compound is utilized for the extraction and purification of biomolecules such as proteins and enzymes. Its ionic liquid nature allows for more efficient isolation methods that are less harmful to sensitive biomolecules compared to traditional methods .

Case Study:

A research initiative demonstrated the use of this compound in isolating enzymes from microbial cultures. The results indicated higher yields and purity levels compared to conventional extraction techniques, underscoring its potential in biotechnological applications .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Electrochemistry | Electrolyte in batteries and supercapacitors | Enhanced conductivity and performance |

| Organic Synthesis | Phase-transfer catalyst | Improved reaction rates and yields |

| Material Science | Development of advanced materials | Unique thermal stability |

| Separation Processes | Liquid-liquid extraction | Increased efficiency and selectivity |

| Biotechnology | Extraction/purification of biomolecules | Higher yields with less damage to biomolecules |

Wirkmechanismus

The mechanism of action of 1-butylpyridinium bromide primarily involves its role as an ionic liquid. It can stabilize transition states in chemical reactions, thereby lowering activation energies and increasing reaction rates. In biological systems, it can interact with proteins and enzymes, affecting their structure and function .

Vergleich Mit ähnlichen Verbindungen

- 1-Butyl-3-methylimidazolium bromide

- 1-Ethylpyridinium tetrafluoroborate

- 1-Dodecylpyridinium bromide

Comparison: 1-Butylpyridinium bromide is unique due to its specific combination of a pyridinium ring and a butyl group, which imparts distinct solubility and stability characteristics. Compared to 1-butyl-3-methylimidazolium bromide, it has a different cationic structure, leading to variations in its physical and chemical properties. Similarly, 1-ethylpyridinium tetrafluoroborate and 1-dodecylpyridinium bromide have different alkyl chain lengths and counterions, affecting their applications and reactivity .

Biologische Aktivität

1-Butylpyridinium bromide (C9H14BrN) is a quaternary ammonium salt that has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article explores the synthesis, characterization, and biological evaluation of this compound, highlighting its potential as an antibacterial agent and its mechanisms of action.

Synthesis and Characterization

This compound can be synthesized through the reaction of pyridine with butyl bromide in a suitable solvent such as acetonitrile. The synthesis typically involves refluxing the reactants for several hours to ensure complete conversion, yielding a brown liquid product. The purity and structure of the compound can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray photoelectron spectroscopy (XPS) .

Table 1: Synthesis Conditions for this compound

| Parameter | Value |

|---|---|

| Reaction Temperature | 138 °C |

| Reaction Time | 48 hours |

| Yield | ~93% |

| Solvent | Acetonitrile |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The mechanism of action is believed to involve disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.25 mg/mL |

| Bacillus subtilis | 0.75 mg/mL |

The biological activity of this compound can be attributed to its amphiphilic nature, which allows it to interact with lipid membranes. This interaction alters membrane fluidity and permeability, leading to the leakage of intracellular contents. Additionally, quaternary ammonium ions like those in this compound can change the zeta potential of bacterial membranes, further disrupting cellular functions .

Case Studies

Recent studies have highlighted the potential use of ionic liquids like this compound as alternatives to conventional antibiotics. For instance, a comparative study demonstrated that this compound exhibited superior antibacterial properties compared to traditional antiseptics against multi-drug resistant strains .

In another case study focused on its application in agricultural settings, formulations containing this compound were tested for their efficacy in controlling plant pathogens. Results indicated a significant reduction in pathogen load on treated plants, suggesting its viability as a biopesticide .

Q & A

Basic Research Question

- Hazard classification : Acute oral toxicity (Category 4) and severe eye damage (Category 1) require strict PPE (gloves, goggles) and fume hood use .

- Handling protocols :

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Question

- Purity analysis :

- Structural confirmation :

How does the choice of solvent system affect the ion association behavior of this compound in electrochemical applications?

Advanced Research Question

In binary solvent systems (e.g., DMF-H₂O or MeOH-H₂O):

- Dielectric constant (ε) : Higher ε (e.g., water-rich systems) reduces ion pairing (lower K_A), enhancing ionic mobility .

- Viscosity (η) : Low-viscosity solvents (e.g., methanol) increase diffusion coefficients (D₀), improving conductivity .

- Methodology : Conductometric analysis via the Fuoss-Edelson equation quantifies Λ₀ (limiting molar conductance) and K_A (association constant) across 298–313 K . For example, in 50% DMF-H₂O, K_A decreases by 40% compared to pure water, favoring dissociated ions for sensor applications .

What methodologies are used to assess the dielectric properties of ionic liquid-based nanofluids containing this compound?

Advanced Research Question

- Experimental design :

- Key findings :

How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, conductivity) of this compound across different studies?

Advanced Research Question

- Source identification :

- Resolution strategies :

- Standardized protocols : Use anhydrous solvents and degas samples before conductivity measurements .

- Cross-validation : Compare data with reference studies in similar solvent systems (e.g., 30% MeOH-H₂O at 298 K) .

- Machine learning : Bayesian optimization models can reconcile discrepancies by weighting experimental parameters (e.g., solvent ε, η) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.